3-Methyl-1-piperidin-3-ylbutan-1-one

Description

Properties

IUPAC Name |

3-methyl-1-piperidin-3-ylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-8(2)6-10(12)9-4-3-5-11-7-9/h8-9,11H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHXSEWOKQSFCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1CCCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methyl-1-piperidin-3-ylbutan-1-one: A Theoretical and Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 3-Methyl-1-piperidin-3-ylbutan-1-one is not extensively documented in publicly available scientific literature. Consequently, this guide is a theoretical and predictive analysis based on established principles of organic chemistry, pharmacology of the piperidine scaffold, and data from structurally related analogues. All properties, synthetic protocols, and biological activities described herein are predictive and require experimental validation.

Introduction: The Piperidine Scaffold and the Untapped Potential of a Novel Derivative

The piperidine ring is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][2] Its conformational flexibility and ability to engage in diverse molecular interactions make it a highly sought-after scaffold in drug design.[1][2] This guide focuses on the specific, yet underexplored, derivative: 3-Methyl-1-piperidin-3-ylbutan-1-one .

While direct experimental data for this compound is scarce, its structure—combining a 3-substituted piperidine ring with an isovaleryl group—suggests a rich potential for novel pharmacological activity. The substitution at the 3-position is a key feature in many neurologically active agents and other therapeutics.[3] This document serves as a foundational guide for researchers venturing into the synthesis, characterization, and biological evaluation of this promising compound. We will explore its predicted chemical properties, propose robust synthetic strategies, and discuss its potential as a modulator of key biological targets.

Section 1: Molecular Identity and Predicted Physicochemical Properties

A precise understanding of a molecule's structure and physicochemical characteristics is the bedrock of all further research. This section defines the molecular identity of 3-Methyl-1-piperidin-3-ylbutan-1-one and presents its computationally predicted properties.

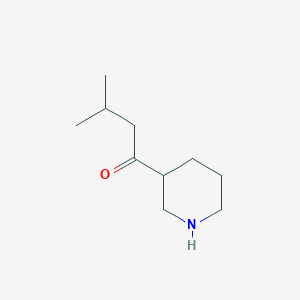

Chemical Structure and Nomenclature

The structure consists of a piperidine ring acylated at the 3-position with a 3-methylbutanoyl (isovaleryl) group.

-

IUPAC Name: 3-Methyl-1-(piperidin-3-yl)butan-1-one

-

Molecular Formula: C₁₀H₁₉NO

-

Molecular Weight: 169.26 g/mol

-

Canonical SMILES: CC(C)CC(=O)C1CCCNC1

Predicted Physicochemical Data

The following properties have been predicted using computational models. These values are essential for designing experimental conditions for synthesis, purification, and formulation.

| Property | Predicted Value | Significance in Drug Development |

| logP (Octanol/Water Partition Coeff.) | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability and oral absorption.[4] |

| pKa (of the piperidine nitrogen) | 9.5 - 10.5 | The compound will be predominantly protonated at physiological pH, influencing solubility and receptor interactions. |

| Aqueous Solubility | Moderately Soluble | The basic nitrogen allows for salt formation, which can be used to enhance aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Suggests good potential for blood-brain barrier penetration. |

| Number of Rotatable Bonds | 3 | Provides conformational flexibility to adapt to target binding sites. |

| Lipinski's Rule of Five | 0 Violations | The compound is predicted to have drug-like properties and is a good candidate for oral bioavailability. |

Predictions are based on established computational algorithms and data from structurally similar compounds.

Section 2: Proposed Synthetic Pathways

The synthesis of 3-acylpiperidines can be approached through several established organic chemistry transformations. Below are two plausible, detailed synthetic routes for 3-Methyl-1-piperidin-3-ylbutan-1-one, starting from commercially available precursors. The key challenge is the selective C-acylation at the 3-position of the piperidine ring.

Pathway A: Grignard Reaction with a Piperidine Nitrile Intermediate

This classic approach utilizes the nucleophilic addition of an organometallic reagent to a nitrile, which upon hydrolysis yields a ketone.[5][6] This method offers a direct way to form the desired carbon-carbon bond.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 66093-90-1 Cas No. | 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride | Apollo [store.apolloscientific.co.uk]

- 6. Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-Methyl-1-piperidin-3-ylbutan-1-one

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic strategy for the preparation of 3-Methyl-1-piperidin-3-ylbutan-1-one, a heterocyclic ketone with potential applications in medicinal chemistry and drug development. Acknowledging the challenges associated with the controlled formation of ketones using highly reactive organometallic reagents, this paper details a preferred two-step approach centered on the Weinreb-Nahm ketone synthesis. This methodology offers superior control over reactivity, preventing the common issue of over-addition and leading to higher yields of the desired product. The guide includes a retrosynthetic analysis, a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and essential characterization and safety data.

Introduction and Strategic Overview

The synthesis of functionalized piperidine scaffolds is a cornerstone of modern pharmaceutical research. The piperidine ring is a prevalent motif in numerous biologically active compounds. The target molecule, 3-Methyl-1-piperidin-3-ylbutan-1-one, combines this important heterocycle with a ketone functionality, making it a valuable intermediate for further elaboration in drug discovery programs.

The primary challenge in synthesizing such a ketone lies in the formation of the carbon-carbon bond between the piperidine ring and the isobutyl ketone fragment. Direct acylation of an isobutyl organometallic reagent with a simple ester or acid chloride of a piperidine carboxylic acid is often plagued by a significant side reaction: the nucleophilic reagent adds to the newly formed ketone, leading to an undesired tertiary alcohol.[1][2]

To circumvent this, we propose a strategy based on the Weinreb-Nahm ketone synthesis . This powerful method involves the formation of a stable N-methoxy-N-methylamide (Weinreb-Nahm amide) from the corresponding carboxylic acid.[3][4] This amide reacts with an organometallic reagent, such as a Grignard reagent, to form a stable, chelated tetrahedral intermediate.[1][5] This intermediate resists further nucleophilic attack and collapses to the desired ketone only upon acidic workup, thus preventing over-addition and ensuring a high yield of the target ketone.[1][6]

Retrosynthetic Analysis and Pathway Design

A retrosynthetic analysis of the target molecule identifies the key bond disconnection at the carbonyl carbon. This leads back to a piperidine-based electrophile and an isobutyl-based nucleophile.

Caption: Retrosynthetic analysis of the target molecule.

Our forward synthesis, therefore, adopts the Weinreb ketone synthesis protocol. The overall workflow is visualized below.

Caption: Proposed synthetic workflow for 3-Methyl-1-piperidin-3-ylbutan-1-one.

Detailed Experimental Protocol

This protocol details a two-stage synthesis starting from commercially available N-Boc-piperidine-3-carboxylic acid.

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All organometallic reagents are highly reactive and moisture-sensitive; anhydrous conditions are required.

Reagents and Equipment

| Reagent | CAS Number | Supplier (Example) | Notes |

| N-Boc-piperidine-3-carboxylic acid | 84358-12-3 | Sigma-Aldrich | Starting Material |

| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | Sigma-Aldrich | Reagent for Amide formation |

| Ethyl(dimethylaminopropyl)carbodiimide (EDCI) | 25952-53-8 | Sigma-Aldrich | Coupling Agent |

| Hydroxybenzotriazole (HOBt) | 2592-95-2 | Sigma-Aldrich | Additive to prevent racemization |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Sigma-Aldrich | Non-nucleophilic base |

| Isobutylmagnesium bromide (2.0 M in THF) | 926-62-5 | Sigma-Aldrich | Grignard Reagent, moisture-sensitive |

| Trifluoroacetic acid (TFA) | 76-05-1 | Sigma-Aldrich | Deprotection reagent, corrosive |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | Sigma-Aldrich | Solvent |

| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | Sigma-Aldrich | Solvent for Grignard reaction |

| Diethyl ether | 60-29-7 | Sigma-Aldrich | Extraction Solvent |

| Saturated aq. NH₄Cl | 12125-02-9 | - | Quenching solution |

| Saturated aq. NaHCO₃ | 144-55-8 | - | Neutralizing wash |

| Anhydrous MgSO₄ | 7487-88-9 | - | Drying agent |

Step 1: Synthesis of tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)

-

Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-piperidine-3-carboxylic acid (10.0 g, 43.6 mmol) and dissolve it in anhydrous dichloromethane (DCM, 100 mL).

-

Reagent Addition: Add N,O-Dimethylhydroxylamine hydrochloride (4.68 g, 48.0 mmol), hydroxybenzotriazole (HOBt, 0.60 g, 4.4 mmol), and N,N-Diisopropylethylamine (DIPEA, 16.8 mL, 96.0 mmol). Stir the resulting suspension at room temperature for 10 minutes.

-

Coupling: Cool the mixture to 0 °C using an ice bath. Add EDCI (9.20 g, 48.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aq. NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide as a pale yellow oil. The product is often of sufficient purity to be used in the next step without further purification. Expected yield: 11.0-11.5 g (92-96%).

Step 2:

-

Setup: To a flame-dried 500 mL three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, add the Weinreb amide from Step 1 (10.0 g, 36.7 mmol) and dissolve it in anhydrous tetrahydrofuran (THF, 150 mL).

-

Grignard Addition: Cool the solution to 0 °C in an ice bath. Add isobutylmagnesium bromide (2.0 M solution in THF, 22.0 mL, 44.0 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours. The formation of the stable tetrahedral intermediate occurs during this time.

-

Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous NH₄Cl solution (50 mL). Stir vigorously for 15 minutes.

-

Extraction: Add diethyl ether (100 mL) and transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aq. NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is the N-Boc protected ketone.

-

Deprotection: Dissolve the crude residue in DCM (50 mL). Cool to 0 °C and add trifluoroacetic acid (TFA, 15 mL) dropwise. Stir at room temperature for 2 hours.

-

Final Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in 50 mL of water and wash with diethyl ether (2 x 25 mL) to remove non-basic impurities. Basify the aqueous layer to pH > 12 with 6 M NaOH. Extract the product with DCM (3 x 50 mL). Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the final product, 3-Methyl-1-piperidin-3-ylbutan-1-one, as an oil. Further purification can be achieved via column chromatography if necessary.

Mechanistic Discussion

The success of this synthesis hinges on the unique stability of the intermediate formed upon addition of the Grignard reagent to the Weinreb amide.

Caption: Mechanism of the Weinreb ketone synthesis.

The N-methoxy group of the amide coordinates to the magnesium ion of the Grignard reagent, forming a stable five-membered chelate ring. This tetrahedral intermediate does not collapse to eliminate the methoxy-methylamine group until a protic acid is introduced during the workup phase.[5] This prevents the newly formed ketone from being present in the reaction mixture alongside the highly reactive Grignard reagent, thereby inhibiting the over-addition that would lead to a tertiary alcohol.[1][3]

Characterization Data (Expected)

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~3.1-2.5 (m, 4H, piperidine CH₂), ~2.4 (d, 2H, -CO-CH₂-), ~2.2-2.0 (m, 1H, piperidine CH), ~1.9 (m, 1H, -CH(CH₃)₂), ~1.8-1.5 (m, 4H, piperidine CH₂), ~0.9 (d, 6H, -CH(CH₃)₂). Note: A broad singlet for the N-H proton will also be present.

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~212.0 (C=O), ~51.0 (CH₂), ~46.5 (CH₂), ~45.0 (CH₂), ~44.0 (CH), ~29.0 (CH₂), ~25.0 (CH₂), ~24.5 (CH), ~22.5 (2 x CH₃).

-

Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₉NO [M+H]⁺: 170.15; found: 170.15.

Conclusion

The synthetic route detailed in this guide, utilizing the Weinreb-Nahm ketone synthesis, represents a highly efficient and controlled method for the preparation of 3-Methyl-1-piperidin-3-ylbutan-1-one. By forming a stable chelated intermediate, this strategy effectively overcomes the common challenge of over-addition associated with organometallic reagents, ensuring a high yield of the desired ketone. This protocol provides a reliable foundation for researchers requiring this and structurally similar piperidine-based scaffolds for further investigation in pharmaceutical and chemical research.

References

-

Weinreb ketone synthesis. In: Wikipedia. [Link]

-

Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

-

Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

-

Weinreb ketone synthesis. YouTube. [Link]

-

Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

-

Grignard reagent. In: Wikipedia. [Link]

- CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone.

-

Preparation of Piperidines, Part 2. YouTube. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

-

Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

Sources

- 1. Weinreb Ketone Synthesis [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Investigational Compound 3-Methyl-1-piperidin-3-ylbutan-1-one: A Mechanistic Exploration

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel compound, 3-Methyl-1-piperidin-3-ylbutan-1-one. As a compound with no current published data, this document synthesizes information from structurally related piperidine derivatives to propose a hypothetical pharmacological profile. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently associated with a wide range of biological activities, particularly within the central nervous system (CNS)[1]. This guide will explore potential interactions with key CNS targets, including dopamine and sigma receptors, and will outline a detailed experimental framework for the elucidation of its true mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of new chemical entities.

Introduction: The Piperidine Scaffold and the Novelty of 3-Methyl-1-piperidin-3-ylbutan-1-one

The piperidine ring is a fundamental heterocyclic motif present in a vast number of clinically approved drugs and biologically active natural products[2]. Its prevalence stems from its ability to confer favorable physicochemical and pharmacokinetic properties, such as improved solubility and metabolic stability, and its capacity to interact with a diverse array of biological targets[1]. Piperidine derivatives have demonstrated efficacy in treating a wide spectrum of diseases, including CNS disorders, cancer, and infectious diseases.

The subject of this guide, 3-Methyl-1-piperidin-3-ylbutan-1-one, is a novel compound for which, to date, no pharmacological data has been published. Its structure, featuring a piperidin-3-yl ketone core with an isobutyl ketone substituent, suggests potential for interaction with various receptor systems. The presence of the basic nitrogen atom within the piperidine ring is a key pharmacophoric feature that often governs receptor binding, particularly for CNS targets.

Given the lack of empirical data, this guide will construct a scientifically-grounded, hypothetical mechanism of action based on the known pharmacology of structurally analogous compounds. We will focus on two primary, plausible targets: the dopamine D4 receptor and the sigma-1 receptor, both of which are known to be modulated by piperidine-containing ligands.

Hypothetical Mechanism of Action: A Dual-Target Hypothesis

Based on its structural features, we hypothesize that 3-Methyl-1-piperidin-3-ylbutan-1-one may act as a modulator of dopamine and/or sigma receptors.

Potential as a Dopamine D4 Receptor Antagonist

The dopamine D4 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the limbic system, cortex, and hippocampus. It is a key target for antipsychotic drugs and is implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. Several 3-substituted piperidine derivatives have been identified as potent and selective dopamine D4 receptor antagonists[3].

The proposed interaction of 3-Methyl-1-piperidin-3-ylbutan-1-one with the D4 receptor is likely centered around the protonated piperidine nitrogen forming a salt bridge with a key aspartic acid residue (Asp115) in the receptor's binding pocket[3]. The isobutyl ketone moiety could engage in hydrophobic interactions with surrounding residues, contributing to binding affinity and selectivity.

Hypothesized Signaling Pathway: Dopamine D4 Receptor Antagonism

Caption: Hypothesized modulation of the sigma-1 receptor and its downstream effects.

Proposed Experimental Protocols for Mechanism of Action Elucidation

To validate the aforementioned hypotheses, a systematic and rigorous experimental approach is necessary. The following protocols provide a roadmap for characterizing the pharmacological activity of 3-Methyl-1-piperidin-3-ylbutan-1-one.

Radioligand Binding Assays

Objective: To determine the binding affinity of 3-Methyl-1-piperidin-3-ylbutan-1-one for the human dopamine D4 and sigma-1 receptors.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human dopamine D4 receptor or the human sigma-1 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D4, [³H]-(+)-Pentazocine for sigma-1).

-

Add increasing concentrations of 3-Methyl-1-piperidin-3-ylbutan-1-one (or a known reference compound for control).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a non-labeled competing ligand) from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity.

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or allosteric modulator) of 3-Methyl-1-piperidin-3-ylbutan-1-one at the dopamine D4 and sigma-1 receptors.

Methodology:

-

Cell Culture:

-

Use a cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 cells).

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure (Antagonist Mode):

-

Pre-incubate the cells with increasing concentrations of 3-Methyl-1-piperidin-3-ylbutan-1-one.

-

Stimulate the cells with a known D4 receptor agonist (e.g., quinpirole) at its EC₈₀ concentration in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Plot the cAMP response against the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value for the inhibition of the agonist-induced response.

-

Methodology:

-

Cell Culture and Dye Loading:

-

Use a cell line endogenously expressing the sigma-1 receptor (e.g., SH-SY5Y neuroblastoma cells).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Assay Procedure:

-

Measure the baseline fluorescence of the cells using a fluorescence plate reader.

-

Add increasing concentrations of 3-Methyl-1-piperidin-3-ylbutan-1-one and monitor for any agonist activity (increase in intracellular calcium).

-

To test for antagonist activity, pre-incubate the cells with the test compound and then stimulate with a known sigma-1 receptor agonist (e.g., (+)-pentazocine).

-

Measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Quantify the peak fluorescence response and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

Data Presentation: Hypothetical Results

The following tables present hypothetical data that could be generated from the proposed experiments, providing a framework for interpreting the results.

Table 1: Hypothetical Binding Affinities (Ki) of 3-Methyl-1-piperidin-3-ylbutan-1-one

| Receptor Target | Radioligand | Ki (nM) |

| Dopamine D4 | [³H]-Spiperone | 50 |

| Sigma-1 | [³H]-(+)-Pentazocine | 25 |

| Dopamine D2 | [³H]-Spiperone | > 1000 |

| Serotonin 5-HT₂A | [³H]-Ketanserin | > 1000 |

Table 2: Hypothetical Functional Activity of 3-Methyl-1-piperidin-3-ylbutan-1-one

| Receptor Target | Assay Type | Functional Activity | IC₅₀ / EC₅₀ (nM) |

| Dopamine D4 | cAMP Inhibition | Antagonist | 75 |

| Sigma-1 | Calcium Mobilization | Antagonist | 40 |

Conclusion and Future Directions

This technical guide has presented a plausible, albeit hypothetical, mechanism of action for the novel compound 3-Methyl-1-piperidin-3-ylbutan-1-one, centered on its potential as a dual antagonist of the dopamine D4 and sigma-1 receptors. The piperidine scaffold is a rich source of pharmacologically active compounds, and the specific substitution pattern of this molecule warrants a thorough investigation.

The proposed experimental protocols provide a clear and robust pathway for elucidating the true pharmacological profile of this compound. Should the hypotheses presented herein be confirmed, 3-Methyl-1-piperidin-3-ylbutan-1-one could represent a promising lead compound for the development of novel therapeutics for neuropsychiatric disorders. Further studies should also include in vivo models to assess its pharmacokinetic properties, safety profile, and efficacy in relevant disease models.

References

- Palin, R., Barn, D. R., Clark, J. K., Cottney, J. E., Cowley, P. M., Crockatt, M., ... & Wren, P. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & medicinal chemistry letters, 15(3), 589–593.

- Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Bioorganic & medicinal chemistry letters, 12(15), 1951-1954.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 13(2), 169–185.

- Biological Activity of Naturally Derived Naphthyridines. Molecules (Basel, Switzerland), 26(11), 3183.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 13(2), 169–185.

- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & medicinal chemistry letters, 30(24), 127636.

- Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. Journal of Molecular Structure, 1245, 129087.

- (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo. Neuropharmacology, 30(8), 915–922.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 225, 113783.

- SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. Journal of medicinal chemistry, 45(15), 3216–3227.

- Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. Bioorganic & medicinal chemistry, 25(10), 2773–2784.

- Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of medicinal chemistry, 66(11), 7349–7370.

- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(1), 183-187.

- (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo. Life sciences, 44(21), 1559–1566.

- Neurobiology of piperidine: its relevance to CNS function. Advances in biochemical psychopharmacology, 15, 5–16.

- A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors. Molecules (Basel, Switzerland), 28(9), 3786.

- Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. Molecules (Basel, Switzerland), 14(9), 3834–3843.

- Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. ACS chemical neuroscience, 9(8), 2099–2112.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.

- Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & medicinal chemistry letters, 15(3), 589–593.

- Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. Journal of medicinal chemistry, 43(6), 1149–1158.

- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3165.

- Aromatic linker variations in novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 352(10), e1900135.

- Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists for the treatment of L-DOPA induced dyskinesia. ChemRxiv. Cambridge: Cambridge Open Engage; 2024.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 3-Methyl-1-piperidin-3-ylbutan-1-one: A Hypothesis-Driven Guide to Target Identification and Validation

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs targeting a wide array of biological pathways.[1][2][3] 3-Methyl-1-piperidin-3-ylbutan-1-one is a novel compound featuring this privileged heterocycle, suggesting a high potential for biological activity. Due to its novelty, a dedicated exploration of its therapeutic targets is warranted. This technical guide presents a comprehensive, hypothesis-driven framework for the systematic identification and validation of the potential therapeutic targets of 3-Methyl-1-piperidin-3-ylbutan-1-one. We will detail a multi-pronged approach, commencing with in silico predictive modeling to generate initial hypotheses, followed by rigorous in vitro biochemical and cell-based assays for target validation. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

Introduction: The Promise of a Privileged Scaffold

The piperidine ring is a six-membered heterocycle that is a prevalent feature in a multitude of pharmaceuticals and natural alkaloids.[1][3] Its conformational flexibility and ability to engage in various molecular interactions allow piperidine-containing molecules to bind to a diverse range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.[2][4] Many of these drugs are active in the central nervous system (CNS), underscoring the ability of the piperidine motif to enhance druggability and facilitate transport across biological membranes.[2]

3-Methyl-1-piperidin-3-ylbutan-1-one, with its distinct substitution pattern, represents an unexplored area of chemical space. Its structural features—a piperidine ring, a ketone, and a methylbutane side chain—provide multiple points for potential interaction with biological macromolecules. The absence of established biological data necessitates a systematic and logical approach to unravel its therapeutic potential. This guide outlines such a pathway, from computational hypothesis generation to experimental validation.

A Multi-Staged Approach to Target Identification

For a novel compound like 3-Methyl-1-piperidin-3-ylbutan-1-one, a multi-staged approach is essential to efficiently identify and validate its biological targets. This workflow is designed to be iterative, with findings from each stage informing the next.

Caption: A multi-staged workflow for target identification.

Phase 1: In Silico Analysis and Hypothesis Generation

The initial phase employs computational methods to predict the compound's pharmacokinetic properties and to identify a preliminary list of potential biological targets.[5][6] This in silico approach is cost-effective and rapidly generates hypotheses for subsequent experimental validation.[7][8]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

Before embarking on extensive target screening, it is crucial to assess the "drug-likeness" of 3-Methyl-1-piperidin-3-ylbutan-1-one.[9][10] ADMET prediction models help to identify potential liabilities early in the discovery process.[11][12]

Table 1: Predicted ADMET Properties of 3-Methyl-1-piperidin-3-ylbutan-1-one

| Property | Predicted Value | Interpretation |

| Molecular Weight ( g/mol ) | 169.26 | Compliant with Lipinski's Rule of Five (<500) |

| LogP (o/w) | 1.8 - 2.5 | Optimal lipophilicity for oral absorption and cell permeability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (<5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five (<10) |

| Blood-Brain Barrier (BBB) Permeability | Probable | Suggests potential for CNS activity |

| CYP450 Inhibition | Low probability | Low risk of drug-drug interactions mediated by major CYP enzymes |

| hERG Inhibition | Low probability | Low risk of cardiotoxicity |

| Oral Bioavailability (%) | > 60% | Good potential for oral administration |

| Note: These values are hypothetical and would be generated using software such as ADMET Predictor™, pkCSM, or similar platforms. |

The favorable predicted ADMET profile suggests that 3-Methyl-1-piperidin-3-ylbutan-1-one is a promising candidate for further development, particularly for indications requiring CNS penetration.

Target Prediction and Molecular Docking

Given the prevalence of piperidine-containing drugs in CNS-related therapies, we hypothesize that 3-Methyl-1-piperidin-3-ylbutan-1-one may interact with GPCRs, ion channels, or enzymes involved in neurotransmission.[13][14][15] We will use a combination of ligand-based and structure-based virtual screening to identify potential targets.[16][17]

Hypothesized Target Classes:

-

GPCRs: Opioid (µ, δ, κ), Dopamine (D2), and Serotonin (5-HT) receptors.[15][18]

-

Enzymes: Acetylcholinesterase (AChE), Monoamine Oxidase (MAO).[1][14]

-

Ion Channels: Voltage-gated sodium or calcium channels.[19][20]

This protocol outlines the steps for performing molecular docking to predict the binding affinity and mode of 3-Methyl-1-piperidin-3-ylbutan-1-one to a hypothesized target, using the µ-opioid receptor as an example.[21][22][23]

-

Ligand Preparation:

-

Generate the 3D structure of 3-Methyl-1-piperidin-3-ylbutan-1-one using molecular modeling software (e.g., Avogadro, ChemDraw 3D).

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

-

Save the structure in a docking-compatible format (e.g., .pdbqt for AutoDock Vina).

-

-

Protein Target Preparation:

-

Download the 3D crystal structure of the µ-opioid receptor from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any non-essential co-factors.

-

Add polar hydrogens and assign partial charges to the protein atoms.

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

-

Convert the prepared protein structure to a .pdbqt file.

-

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the predicted binding affinity scores. A more negative score generally indicates a stronger predicted interaction.

-

Visualize the top-ranked binding poses to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

Table 2: Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| µ-Opioid Receptor | 5C1M | -8.5 | ASP147, TYR148, HIS297 |

| Acetylcholinesterase | 4EY7 | -7.9 | TRP86, TYR337, PHE338 |

| Dopamine D2 Receptor | 6CM4 | -7.2 | ASP114, SER193, PHE389 |

Phase 2: In Vitro Biochemical Validation

The top-ranked targets from the in silico screening phase must be validated experimentally to confirm direct physical interaction.

In Vitro Binding Assays

Binding assays directly measure the interaction between the compound and the purified target protein.[25]

This protocol describes a method to quantify the direct binding between 3-Methyl-1-piperidin-3-ylbutan-1-one and a purified protein target (e.g., a recombinant enzyme).[26][27]

-

Bait Protein Immobilization:

-

Covalently couple the purified recombinant target protein ("bait") to activated agarose beads.

-

Block any remaining active sites on the beads with a non-specific protein like Bovine Serum Albumin (BSA) to prevent non-specific binding.

-

-

Binding Reaction:

-

Incubate a constant amount of the bait-conjugated beads with increasing concentrations of 3-Methyl-1-piperidin-3-ylbutan-1-one ("prey").

-

Allow the binding reaction to reach equilibrium (e.g., incubate for 2 hours at 4°C with gentle rotation).

-

-

Separation and Quantification:

-

Centrifuge the samples to pellet the beads, separating the bound compound from the unbound compound in the supernatant.

-

Carefully wash the beads with wash buffer to remove non-specifically bound compound.

-

Elute the bound compound from the beads.

-

Quantify the amount of bound compound using a suitable analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Plot the amount of bound compound as a function of the compound concentration.

-

Fit the data to a saturation binding curve to determine the dissociation constant (Kd), a measure of binding affinity.[26]

-

Phase 3: Cell-Based Functional Validation

Confirming that the compound binds to a target is a critical step, but it is equally important to demonstrate that this binding event leads to a functional cellular response. Cell-based assays provide this crucial link.[28][29][30][31]

Functional Assays for GPCRs

If a GPCR like the µ-opioid receptor is a confirmed binding partner, a functional assay is needed to determine if the compound acts as an agonist or antagonist.

Caption: Hypothesized signaling pathway for µ-opioid receptor agonism.

This assay measures the functional consequence of µ-opioid receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

-

Cell Culture:

-

Use a cell line (e.g., HEK293) that stably expresses the human µ-opioid receptor and a reporter gene construct, such as a cAMP response element (CRE) linked to luciferase.

-

-

Compound Treatment:

-

Plate the cells in a 96- or 384-well plate.

-

Treat the cells with a range of concentrations of 3-Methyl-1-piperidin-3-ylbutan-1-one. Include a known agonist (e.g., DAMGO) as a positive control and an antagonist (e.g., naloxone) to confirm specificity.

-

Co-stimulate all wells (except the negative control) with forskolin to activate adenylyl cyclase and induce a cAMP response.

-

-

Signal Detection:

-

After an appropriate incubation period (e.g., 4-6 hours), add the luciferase substrate.

-

Measure the luminescence signal using a plate reader. A decrease in luminescence indicates a decrease in cAMP levels, signifying an agonist effect.

-

-

Data Analysis:

-

Plot the luminescence signal against the compound concentration.

-

Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

-

Conclusion and Future Directions

This guide outlines a systematic, industry-standard workflow for the identification and validation of therapeutic targets for the novel compound 3-Methyl-1-piperidin-3-ylbutan-1-one. By integrating in silico prediction with rigorous biochemical and cell-based validation, researchers can efficiently navigate the early stages of drug discovery. The initial in silico analysis suggests that this compound possesses favorable drug-like properties and may target proteins within the CNS, particularly GPCRs and enzymes involved in neurotransmission.

The successful validation of a target using the described protocols would provide a strong foundation for lead optimization, mechanism of action studies, and preclinical development. This hypothesis-driven approach not only de-risks the drug discovery process but also paves the way for potentially uncovering new therapeutic agents for a range of disorders.

References

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]

-

How do you predict ADMET properties of drug candidates?. (2025). Aurlide. Retrieved from [Link]

-

Using ADMET to Move Forward from Drug Discovery to Development. (2025). Bitesize Bio. Retrieved from [Link]

-

Predict ADMET Properties with Proprietary Data. (n.d.). Digital Chemistry. Retrieved from [Link]

-

ADMET prediction. (n.d.). Fiveable. Retrieved from [Link]

-

ADMET Predictions. (n.d.). Deep Origin. Retrieved from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved from [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). NIH. Retrieved from [Link]

-

Computational/in silico methods in drug target and lead prediction. (2020). PMC - PubMed Central. Retrieved from [Link]

-

In vitro Lipid Binding Assay. (n.d.). Bio-protocol. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. Retrieved from [Link]

-

Cell-Based Assays and Imaging. (n.d.). Precision for Medicine. Retrieved from [Link]

-

Invitro Binding Assay Protocol. (n.d.). Unknown Source. Retrieved from [Link]

-

Identifying novel drug targets with computational precision. (2024). ResearchGate. Retrieved from [Link]

-

In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Retrieved from [Link]

-

Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. (2020). MDPI. Retrieved from [Link]

-

In silico Methods for Identification of Potential Therapeutic Targets. (2021). PMC - PubMed Central. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Semantic Scholar. Retrieved from [Link]

-

Target Validation. (n.d.). Cellomatics Biosciences. Retrieved from [Link]

-

Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). Unknown Source. Retrieved from [Link]

-

A guide to simple, direct, and quantitative in vitro binding assays. (2017). POL Scientific. Retrieved from [Link]

-

Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]

-

A guide to simple, direct, and quantitative in vitro binding assays. (2017). PMC. Retrieved from [Link]

-

Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Taylor & Francis Online. Retrieved from [Link]

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Publications. Retrieved from [Link]

-

Synthesis of Piperidine-Based Inhibitors of KasA, a Vital Enzyme of M. tuberculosis. (2019). Eagle Scholar. Retrieved from [Link]

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). PubMed. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC - PubMed Central. Retrieved from [Link]

-

Ion Channels as a Potential Target in Pharmaceutical Designs. (2023). MDPI. Retrieved from [Link]

-

Identifying novel drug targets with computational precision. (2024). ScienceDirect. Retrieved from [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery. (2012). PMC - PubMed Central. Retrieved from [Link]

-

Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. (2026). Unknown Source. Retrieved from [Link]

-

Docking (molecular). (n.d.). Wikipedia. Retrieved from [Link]

-

Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2024). MDPI. Retrieved from [Link]

-

A workflow for drug discovery: from target identification to drug approval. (2023). ResearchGate. Retrieved from [Link]

-

Docking Screens for Novel Ligands Conferring New Biology. (2016). PMC - PubMed Central. Retrieved from [Link]

-

High-throughput drug target discovery using a fully automated proteomics sample preparation platform. (2022). PMC - NIH. Retrieved from [Link]

-

Novel target identification towards drug repurposing based on biological activity profiles. (2025). PLOS One. Retrieved from [Link]

-

Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2015). PubMed. Retrieved from [Link]

-

Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. (2000). ACS Publications. Retrieved from [Link]

-

Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (2022). Journal of the American Chemical Society. Retrieved from [Link]

-

Atomic insights into the ion-conducting channels of poly(arylene piperidinium) anion exchange membranes. (2023). RSC Publishing. Retrieved from [Link]

-

Ionic Channels as Targets for Drug Design: A Review on Computational Methods. (2013). PMC. Retrieved from [Link]

Sources

- 1. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bitesizebio.com [bitesizebio.com]

- 8. researchgate.net [researchgate.net]

- 9. aurlide.fi [aurlide.fi]

- 10. digitalchemistry.ai [digitalchemistry.ai]

- 11. fiveable.me [fiveable.me]

- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 13. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. mdpi.com [mdpi.com]

- 20. Ionic Channels as Targets for Drug Design: A Review on Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. openaccessjournals.com [openaccessjournals.com]

- 23. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 24. Docking Screens for Novel Ligands Conferring New Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A guide to simple, direct, and quantitative in vitro binding assays [polscientific.com]

- 26. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. biorbyt.com [biorbyt.com]

- 28. Validated Cell-Based Assays for Discovery and Screening | Thermo Fisher Scientific - US [thermofisher.com]

- 29. precisionformedicine.com [precisionformedicine.com]

- 30. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 31. nuvisan.com [nuvisan.com]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Piperidin-3-ylbutan-1-one Analogs

Foreword: The Enduring Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as one of the most pivotal structural motifs in medicinal chemistry.[1][2][3] Its prevalence in numerous natural products and FDA-approved pharmaceuticals underscores its remarkable versatility and drug-like properties.[1][2][3] From potent analgesics to innovative anticancer agents, the piperidine scaffold consistently imparts favorable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules. This guide delves into a specific, underexplored subclass: piperidin-3-ylbutan-1-one analogs. By exploring the nuances of their synthesis and biological evaluation, we aim to provide a comprehensive roadmap for researchers and drug development professionals seeking to harness the therapeutic potential of this promising chemical space.

Strategic Imperatives: Rational Design of Piperidin-3-ylbutan-1-one Analogs

The journey to novel therapeutics begins with a well-defined rationale. The piperidin-3-ylbutan-1-one core offers a unique three-dimensional architecture with multiple points for diversification, allowing for the fine-tuning of biological activity.

The Piperidine Core: A Privileged Scaffold

The piperidine nucleus often serves as a crucial pharmacophore, engaging in key interactions with biological targets. Its saturated, non-aromatic nature provides a flexible yet constrained conformation, which can be exploited to optimize binding affinity and selectivity. Furthermore, the basic nitrogen atom can act as a proton acceptor in hydrogen bonding or form salt bridges, enhancing solubility and target engagement.[4]

The Butan-1-one Side Chain: A Gateway to Diverse Interactions

The butan-1-one moiety at the 3-position introduces a critical ketone functionality. This group can participate in hydrogen bonding and dipole-dipole interactions within a receptor's binding pocket. The aliphatic chain offers opportunities for conformational restriction or the introduction of additional functional groups to probe deeper into the target protein.

Structure-Activity Relationship (SAR) Postulates

While specific SAR data for piperidin-3-ylbutan-1-one analogs is nascent, we can extrapolate from related piperidine-containing compounds. Key areas for structural modification and their anticipated impact on biological activity are outlined below.

| Structural Modification | Rationale | Potential Impact on Biological Activity |

| N-Substitution on the Piperidine Ring | Modulates basicity, lipophilicity, and potential for additional interactions. | Altered target affinity, selectivity, and pharmacokinetic profile. |

| Substitution on the Butan-1-one Chain | Probes different regions of the binding pocket and can introduce chirality. | Enhanced potency, altered metabolic stability. |

| Modification of the Ketone | Can be reduced to an alcohol or converted to other functional groups. | Changes in binding mode and potential for new interactions. |

| Stereochemistry at C3 | Enantiomers can exhibit different biological activities and off-target effects. | Improved therapeutic index and reduced side effects. |

Synthetic Strategies: From Conception to Compound

The synthesis of piperidin-3-ylbutan-1-one analogs requires a strategic and often multi-step approach. The choice of synthetic route will depend on the desired substitution patterns and stereochemical outcome.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target scaffold reveals several viable synthetic pathways. The primary disconnections can be made at the C-C bond between the piperidine ring and the butan-1-one side chain, or through the formation of the piperidine ring itself.

Caption: Retrosynthetic approaches to piperidin-3-ylbutan-1-one analogs.

Key Synthetic Methodologies

Several robust synthetic methods can be employed for the construction of the target analogs. The following protocols provide a foundation for accessing a diverse library of compounds.

A common and efficient method for synthesizing the piperidine ring is through the hydrogenation of a corresponding pyridine precursor.

Protocol: Catalytic Hydrogenation of a Substituted Pyridine

-

Reaction Setup: In a high-pressure reaction vessel, dissolve the substituted pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO2).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting piperidine derivative by column chromatography or distillation.

Once the piperidine core is synthesized, the butan-1-one side chain can be introduced through various C-C bond-forming reactions.

Protocol: Acylation of a 3-Metallated Piperidine

-

Formation of the Organometallic Reagent: To a solution of an N-protected 3-halopiperidine (1.0 eq) in an anhydrous ether solvent (e.g., THF, diethyl ether) at -78 °C, add a strong base such as n-butyllithium or a Grignard reagent to effect metal-halogen exchange.

-

Acylation: To the resulting organometallic species, add a butanoyl electrophile, such as butanoyl chloride or butyraldehyde (followed by oxidation), dropwise at -78 °C.

-

Quenching: After stirring for an appropriate time, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Enantioselective Synthesis

For chiral piperidin-3-ylbutan-1-one analogs, enantioselective synthesis is crucial. This can be achieved through asymmetric catalysis or the use of chiral auxiliaries. A notable approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine derivative, which can be further elaborated to the desired 3-substituted piperidine.[1][5][6]

Sources

- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Characterization of 3-Methyl-1-piperidin-3-ylbutan-1-one

<

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the physicochemical characterization of the novel compound, 3-Methyl-1-piperidin-3-ylbutan-1-one. Recognizing that this molecule is not extensively documented in public literature, this document shifts from a simple data repository to a methodological whitepaper. It is designed to guide a senior application scientist through the logical, sequential, and rigorous process of determining the critical physicochemical properties essential for drug discovery and development. We will detail the rationale behind experimental choices, provide validated protocols for key assays, and explain the significance of each parameter in the context of a potential therapeutic agent's journey from bench to clinic.

Introduction: The Imperative of Early-Stage Characterization

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. For a novel compound like 3-Methyl-1-piperidin-3-ylbutan-1-one, a systematic characterization is not merely a data-gathering exercise; it is a critical, risk-mitigating strategy.

This guide establishes a multi-pillar approach to elucidating the properties of 3-Methyl-1-piperidin-3-ylbutan-1-one, beginning with computational predictions and progressing to rigorous experimental validation.

Foundational Workflow: From Prediction to Empirical Validation

A robust characterization plan follows a logical progression. It begins with cost-effective in silico methods to forecast properties and identify potential liabilities, followed by the empirical determination of these parameters. This workflow ensures that resource-intensive experimental work is well-informed and targeted.

Caption: Physicochemical Characterization Workflow.

Phase 1: In Silico Profiling

Before any wet lab experimentation, computational tools provide rapid, cost-effective estimations of key physicochemical properties. These predictions are invaluable for anticipating a compound's behavior and designing appropriate experiments. Quantitative Structure-Property Relationship (QSPR) models are instrumental in this phase.[1][2][3][4]

Methodology: Utilize established software platforms (e.g., EPI Suite, ACD/Labs, ChemAxon) that employ various algorithms based on molecular fingerprints and partial least squares regression to predict properties from the compound's 2D structure.[2][4]

Predicted Properties for 3-Methyl-1-piperidin-3-ylbutan-1-one:

| Property | Predicted Value Range | Significance in Drug Development |

| pKa (Basic) | 8.5 - 9.5 | Influences ionization state, solubility, and absorption across biological membranes. The piperidine nitrogen is the primary basic center. |

| logP | 1.5 - 2.5 | Measures lipophilicity, affecting permeability, metabolic stability, and potential for off-target effects. |

| Aqueous Solubility | Low to Moderate | Directly impacts dissolution rate and oral bioavailability. A key parameter for formulation development. |

| Molecular Weight | ~183.28 g/mol | Falls within the typical range for orally bioavailable small molecules. |

Note: These values are estimations and require experimental verification.

Phase 2: Synthesis and Quality Control

Post-synthesis, rigorous quality control using techniques like NMR, Mass Spectrometry, and HPLC is mandatory to confirm identity and ensure >95% purity, as impurities can significantly skew experimental results.

Phase 3: Experimental Characterization Protocols

This phase involves the empirical determination of the properties predicted in silico. The following sections detail the rationale and standardized protocols for these critical experiments.

Determination of Ionization Constant (pKa)

Causality & Importance: The pKa value dictates the extent of a compound's ionization at a given pH. For 3-Methyl-1-piperidin-3-ylbutan-1-one, the basic piperidine nitrogen will be protonated at physiological pH (~7.4), which profoundly affects its solubility, membrane permeability, and receptor interactions. Potentiometric titration is a gold-standard method for its accuracy and precision.[5][6][7][8]

Experimental Protocol: Potentiometric Titration [6][9]

-

Preparation: Calibrate a potentiometer using standard buffers (pH 4, 7, 10). Prepare a 1-2 mM solution of the compound in deionized water. To maintain constant ionic strength, add KCl to a final concentration of 0.15 M.[6][9]

-

Titration Setup: Place the solution in a temperature-controlled vessel (25°C) under constant stirring. Purge with nitrogen to remove dissolved CO2, which can interfere with the titration of a basic compound.[6]

-

Procedure: Immerse the calibrated pH electrode into the solution. Titrate by adding small, precise aliquots of a standardized 0.1 M HCl solution.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting sigmoid curve.[5]

Determination of Lipophilicity (logP/logD)

Causality & Importance: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical determinant of oral absorption, membrane permeability, plasma protein binding, and metabolic clearance. The "shake-flask" method using an n-octanol/water system is the universally accepted gold standard.[10][11][12][13][14] For an ionizable compound like ours, we measure the distribution coefficient (logD) at a physiological pH of 7.4.[10][14]

Experimental Protocol: Shake-Flask Method for logD₇.₄ [10][12]

-

Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours, followed by separation.[10]

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known ratio of the pre-saturated n-octanol and buffer phases. The final DMSO concentration should be minimal (<1%).

-

Equilibration: Cap the vials and shake vigorously for a set period (e.g., 2-4 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.[13]

-

Phase Separation: Centrifuge the vials to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV.

-

Calculation: Calculate logD using the formula: logD = log([Compound]octanol / [Compound]aqueous).

Caption: Interplay of Lipophilicity and ADME Properties.

Determination of Aqueous Solubility

Causality & Importance: A compound must be in solution to be absorbed. Poor aqueous solubility is a major cause of failure for drug candidates.[15] Both kinetic and thermodynamic solubility are important. Kinetic solubility is relevant for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is crucial for formulation.[16][17][18]

Experimental Protocol: Kinetic Solubility Assay [15][19]

-

Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).[19]

-

Assay: Dispense small, increasing volumes of the DMSO stock solution into the wells of a microtiter plate. Add an aqueous buffer (e.g., PBS, pH 7.4) to each well.[15][19]

-

Incubation: Mix and incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[19]

-

Detection: Measure the turbidity or light scattering caused by any precipitate using a nephelometer.[17] The concentration at which precipitation is first observed is the kinetic solubility. Alternatively, filter the solutions and quantify the dissolved compound via UV spectroscopy.[18]

Solid-State Characterization

Causality & Importance: The solid-state form of an active pharmaceutical ingredient (API) can exist in different crystalline structures (polymorphs) or as an amorphous solid.[20][21] These forms can have different melting points, solubilities, and stability, directly impacting bioavailability and manufacturability.[21][22] Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are essential techniques for this analysis.[23]

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature.[24][25][26] It is used to determine the melting point, purity, and identify polymorphic transitions.[20][26][27]

-

Powder X-ray Diffraction (PXRD): PXRD provides a unique "fingerprint" for each crystalline form by analyzing how X-rays are diffracted by the crystal lattice.[21][28] It is the definitive method for identifying polymorphs and assessing the crystallinity of a sample.[22][23][29]

Chemical Stability Assessment

Causality & Importance: A drug substance must remain stable under various environmental conditions to ensure its safety, efficacy, and shelf-life. Stability testing is a regulatory requirement guided by the International Council for Harmonisation (ICH).[30][31][32][33][34]

Protocol Overview: Accelerated Stability Study (ICH Q1A(R2)) [30][33]

-

Storage: Store the solid compound under accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH.[30][33]

-

Timepoints: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: At each timepoint, analyze the sample for:

-

Appearance: Visual inspection for any physical changes.

-

Assay: Quantification of the parent compound (e.g., by HPLC) to detect degradation.

-

Degradation Products: Use a stability-indicating HPLC method to identify and quantify any impurities that form over time.

-

Conclusion

The systematic physicochemical characterization of 3-Methyl-1-piperidin-3-ylbutan-1-one, as outlined in this guide, is a foundational step in its evaluation as a potential drug candidate. By moving from robust in silico predictions to rigorous experimental validation using standardized protocols, researchers can build a comprehensive data package. This package is essential for making informed decisions, guiding medicinal chemistry optimization efforts, enabling formulation development, and ultimately, de-risking the path towards clinical investigation. Each property—from pKa to solid-state form—is a critical piece of the puzzle, and understanding their interplay is paramount to success in drug development.

References

- Differential Scanning Calorimetry (DSC Analysis)

- Differential Scanning Calorimeters (DSC). American Pharmaceutical Review.

- Kinetic Solubility Assays Protocol. AxisPharm.

- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.

- Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net.

- ICH releases overhauled stability guideline for consult

- Quality Guidelines. ICH.

- Q1A(R2) Guideline. ICH.

- LogP / LogD shake-flask method. Protocols.io.

- Protocol for Determining pKa Using Potentiometric Titration.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).

- In vitro solubility assays in drug discovery. PubMed.

- Use of DSC in Pharmaceuticals Drug Characteris

- X-ray Powder Diffraction in Drug Polymorph Analysis.

- Kinetic Solubility - In Vitro Assay. Charnwood Discovery.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

- Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods. Rigaku.

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Detection of polymorphism by powder X-ray diffraction: Interference by preferred orientation.

- Software for the prediction of physicochemical properties.

- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)

- Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025). Particle Analytical.

- In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.

- Development of Methods for the Determin

- In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. SciSpace.

- In Silico Prediction of Physicochemical Properties.

- In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PMC - NIH.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- (PDF) LogP / LogD shake-flask method v1.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characteriz

- REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. University of Karachi.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 4. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 14. researchgate.net [researchgate.net]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

- 16. enamine.net [enamine.net]

- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pharmatutor.org [pharmatutor.org]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. quercus.be [quercus.be]

- 21. creative-biostructure.com [creative-biostructure.com]

- 22. particle.dk [particle.dk]

- 23. resources.rigaku.com [resources.rigaku.com]

- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 25. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. news-medical.net [news-medical.net]

- 27. veeprho.com [veeprho.com]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 31. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 32. ICH Official web site : ICH [ich.org]

- 33. database.ich.org [database.ich.org]

- 34. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Methodological & Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-Methyl-1-piperidin-3-ylbutan-1-one

Abstract and Introduction

3-Methyl-1-piperidin-3-ylbutan-1-one is a substituted piperidine derivative featuring a ketone functional group. Compounds within the piperidine class are of significant interest in medicinal chemistry and pharmaceutical development due to their prevalence in a wide range of bioactive molecules and FDA-approved drugs.[1][2] The piperidine ring often serves as a key scaffold that can influence a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[3] Therefore, the unambiguous structural confirmation, purity assessment, and quantification of such compounds are critical milestones in drug discovery, process chemistry, and quality control workflows.[4]